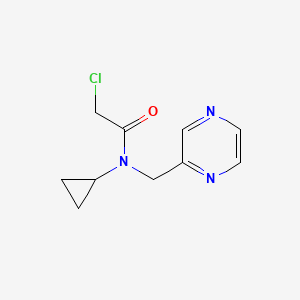

2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide

Description

2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide (CAS: Not explicitly provided; synonyms include AKOS027390230 and KB-23080 ) is a chloroacetamide derivative characterized by a cyclopropyl group and a pyrazin-2-ylmethyl substituent. Its molecular formula is C₁₁H₁₃ClN₄O, with a molar mass of 268.74 g/mol . The compound’s structure combines a reactive chloroacetamide backbone with a pyrazine heterocycle, which may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(pyrazin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-5-10(15)14(9-1-2-9)7-8-6-12-3-4-13-8/h3-4,6,9H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZKTDMYCSTHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=NC=CN=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200310 | |

| Record name | Acetamide, 2-chloro-N-cyclopropyl-N-(2-pyrazinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353984-02-7 | |

| Record name | Acetamide, 2-chloro-N-cyclopropyl-N-(2-pyrazinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-cyclopropyl-N-(2-pyrazinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide typically involves the following steps:

Formation of the pyrazin-2-ylmethyl intermediate: This step involves the reaction of pyrazine with a suitable alkylating agent to form the pyrazin-2-ylmethyl intermediate.

Cyclopropylation: The pyrazin-2-ylmethyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropyl group.

Chlorination: The final step involves the chlorination of the acetamide backbone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, alcohols, and other nucleophiles.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide with analogous compounds:

*Inferred from structural analogs .

Biological Activity

Overview

2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from various research studies and databases to present an authoritative overview of the compound's activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 227.68 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on chloroacetamides found that these compounds were effective against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less Effective |

| Candida albicans | Moderately Effective |

The activity was attributed to the structural features of the compounds, which facilitate their penetration through bacterial membranes and interaction with cellular targets .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Similar pyrazine derivatives have shown inhibitory effects on cancer cell lines in vitro, indicating that modifications in the chemical structure can enhance their biological efficacy. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. This includes:

- Enzyme Inhibition : Compounds can inhibit enzymes crucial for bacterial growth or cancer cell metabolism.

- Receptor Binding : The compound may bind to receptors involved in signaling pathways, altering cellular responses.

Case Studies and Research Findings

- Antimicrobial Screening : A study screened a series of chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that the position of substituents significantly influenced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : Research on related pyrazine compounds demonstrated promising results in inhibiting the growth of various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer activity .

- Toxicity Assessments : Toxicological evaluations are essential for understanding the safety profile of new compounds. Initial assessments indicate that this compound exhibits a favorable toxicity profile, making it a candidate for further development.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sequential acylation and substitution steps. A common approach includes:

- Chloroacetylation: Reacting cyclopropylamine with chloroacetyl chloride under inert conditions to form the chloroacetamide backbone.

- Pyrazinylmethyl Substitution: Introducing the pyrazin-2-ylmethyl group via nucleophilic substitution, often using sodium hydride (NaH) as a base to deprotonate the pyrazine nitrogen and facilitate coupling .

- Optimization Strategies:

- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions.

- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms substituent integration (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrazine protons at δ 8.5–9.0 ppm).

- ¹³C NMR identifies carbonyl (C=O at ~170 ppm) and chlorinated carbons (~40 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns consistent with the chloroacetamide backbone .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify the pharmacophoric groups in this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications to the cyclopropyl, pyrazine, or chloroacetamide groups (e.g., replacing cyclopropyl with piperidine or varying halogen substituents).

- Biological Assays: Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR).

- Data Analysis: Correlate structural features (e.g., logP, steric bulk) with activity using multivariate regression or machine learning models .

Q. What computational chemistry methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloroacetamide carbonyl (C=O) often acts as a reactive site due to low LUMO energy .

- Molecular Electrostatic Potential (MESP): Map charge distribution to identify hydrogen-bonding regions (e.g., pyrazine nitrogen lone pairs).

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to model bioavailability .

Q. How should researchers address contradictions in reported reaction yields or optimal conditions during the synthesis of chloroacetamide derivatives?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical parameters .

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction progress .

- Contradiction Resolution Example: If NaH (60% yield ) vs. K₂CO₃ (45% yield ) discrepancies arise, evaluate base strength and solubility. NaH’s stronger basicity may favor deprotonation but requires anhydrous conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.